2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate
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Overview
Description
2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chlorinated propenyl group and a chlorobenzene sulfonyl carbamate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 2-chloroprop-2-en-1-ol with 4-chlorobenzenesulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated propenyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products typically include the corresponding alcohols or amines.
Scientific Research Applications
2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, potentially altering their function. The exact pathways and targets depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate: Similar structure but with a methyl group instead of a chlorine atom on the benzene ring.
2-Chloroprop-2-en-1-yl (4-bromobenzene-1-sulfonyl)carbamate: Similar structure but with a bromine atom instead of a chlorine atom on the benzene ring.
Uniqueness
The presence of both chlorinated propenyl and chlorobenzene sulfonyl carbamate groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry .
Properties
CAS No. |
63924-76-5 |
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Molecular Formula |
C10H9Cl2NO4S |
Molecular Weight |
310.15 g/mol |
IUPAC Name |
2-chloroprop-2-enyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H9Cl2NO4S/c1-7(11)6-17-10(14)13-18(15,16)9-4-2-8(12)3-5-9/h2-5H,1,6H2,(H,13,14) |
InChI Key |
RUGBYQYZFKFRRM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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